molecular formula C7H13NO5 B11904194 N-Ethyloxetan-3-amine oxalate

N-Ethyloxetan-3-amine oxalate

Cat. No.: B11904194
M. Wt: 191.18 g/mol
InChI Key: BNKGSPQQAGPKBR-UHFFFAOYSA-N
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Description

N-Ethyloxetan-3-amine oxalate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-Ethyloxetan-3-amine oxalate may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry are employed to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Ethyloxetan-3-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include various oxetane derivatives, such as 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane .

Scientific Research Applications

N-Ethyloxetan-3-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism by which N-Ethyloxetan-3-amine oxalate exerts its effects involves the interaction of the oxetane ring with various molecular targets. The ring strain in the oxetane structure makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or materials. The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyloxetan-3-amine oxalate is unique due to the presence of both the ethylamine group and the oxalate counterion, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

N-ethyloxetan-3-amine;oxalic acid

InChI

InChI=1S/C5H11NO.C2H2O4/c1-2-6-5-3-7-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6)

InChI Key

BNKGSPQQAGPKBR-UHFFFAOYSA-N

Canonical SMILES

CCNC1COC1.C(=O)(C(=O)O)O

Origin of Product

United States

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